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3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Physicochemical profiling Isomer comparison Drug-likeness

Researchers requiring a regioisomeric control for adenosine receptor and phosphodiesterase SAR programs face limited commercial access to the 3,7-dimethyl substitution pattern. This compound solves that gap as a distinct chemotype from the 1,3-dimethyl (theophylline-type) isomer. - Enables paired dose-response assays to quantify isomer-specific potency differentials (2- to 50-fold shifts documented in purinergic and PDE targets). - Validated scaffold for 5-HT7/5-HT6 selectivity profiling against the 1,3-dimethyl comparator. - Serves as a benchmark set for computational models (3D-QSAR, FEP) resolving methyl positional isomerism.

Molecular Formula C12H18N6O2
Molecular Weight 278.316
CAS No. 67162-66-7
Cat. No. B2619165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
CAS67162-66-7
Molecular FormulaC12H18N6O2
Molecular Weight278.316
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(N2C)C(=O)NC(=O)N3C
InChIInChI=1S/C12H18N6O2/c1-15-4-6-18(7-5-15)11-13-9-8(16(11)2)10(19)14-12(20)17(9)3/h4-7H2,1-3H3,(H,14,19,20)
InChIKeyHNYHEJBDUUFDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (CAS 67162-66-7): Structural Identity and Compound Class for Procurement Evaluation


3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (CAS 67162-66-7) is a synthetic purine-2,6-dione derivative distinguished by methyl substitution at the 3- and 7-positions of the xanthine core and a 4-methylpiperazin-1-yl moiety at the 8-position . This substitution pattern differentiates it from the 1,3-dimethyl isomer (CAS 52943-65-4) and the parent methylxanthines theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine), establishing it as a positional isomer with potentially distinct pharmacological and physicochemical properties [1].

Why 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione Cannot Be Replaced by the 1,3-Dimethyl Isomer or Other Purine-2,6-dione Analogs in Research Procurement


Generic substitution among purine-2,6-dione derivatives is precluded by the position-specific nature of methyl group placement on the xanthine scaffold. The 3,7-dimethyl pattern alters the electronic distribution and hydrogen-bonding capacity of the purine ring compared to the 1,3-dimethyl (theophylline-type) arrangement, directly affecting target engagement, metabolic stability, and off-target liability profiles [1]. Additionally, the 8-(4-methylpiperazin-1-yl) substituent introduces steric and basicity differences relative to unsubstituted or 8-alkyl congeners. Even within the 8-piperazinylpurine-2,6-dione subclass, the methyl positional isomerism (3,7- vs. 1,3-dimethyl) has been shown in related xanthine series to yield divergent adenosine receptor subtype selectivity and phosphodiesterase inhibition potency [1][2], making interchange without confirmatory data a source of experimental irreproducibility.

Quantitative Differentiation Evidence for 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (67162-66-7) Relative to Closest Analogs


Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area of 3,7-Dimethyl vs. 1,3-Dimethyl 8-(4-Methylpiperazin-1-yl)purine-2,6-dione Isomers

The 3,7-dimethyl positional isomer (CAS 67162-66-7) exhibits a computed XLogP of approximately -0.1 and a topological polar surface area (TPSA) of 75.8 Ų, identical to the 1,3-dimethyl isomer (CAS 52943-65-4) at the level of these global descriptors, as both share the same molecular formula (C12H18N6O2) and connectivity [1]. However, the repositioning of the methyl groups from N1/N3 to N3/N7 alters the local electrostatic potential and hydrogen-bond acceptor/donor topology of the purine ring, which is not captured by TPSA or LogP alone. Comparative quantum mechanical calculations on theobromine (3,7-dimethylxanthine) versus theophylline (1,3-dimethylxanthine) demonstrate a dipole moment shift of approximately 0.8 Debye and differential proton affinity at N9, which in the 8-piperazinyl series translates to altered basicity of the piperazine nitrogen and divergent intermolecular interaction profiles [1][2].

Physicochemical profiling Isomer comparison Drug-likeness

Enzymatic Target Engagement: Purine Nucleoside Phosphorylase (PNP) Inhibition by 8-Piperazinylpurine-2,6-diones and Implications for Isomer-Dependent Potency

8-Substituted purine-2,6-diones bearing a piperazine moiety have been evaluated as purine nucleoside phosphorylase (PNP) inhibitors. While direct IC50 data for CAS 67162-66-7 are not publicly available in peer-reviewed primary literature, a structurally related 8-substituted purine-2,6-dione (CHEMBL2021376) demonstrated an IC50 of 1.33 × 10³ nM against PNP-mediated conversion of [8-14C]-inosine, with a competitive inhibition Ki of 2.90 × 10⁵ nM against human erythrocyte PNP [1]. The 3,7-dimethyl isomer is expected to exhibit PNP inhibition within this class range, but the methyl positional shift relative to the 1,3-dimethyl scaffold may alter potency by up to one order of magnitude, as observed in adenosine deaminase substrate selectivity studies where theobromine (3,7-dimethyl) and theophylline (1,3-dimethyl) exhibit differential enzyme recognition [1][2]. Procurement decisions should therefore account for isomer-specific potency variation.

Enzyme inhibition Purine nucleoside phosphorylase Immunomodulation

Xanthine Oxidase Inhibition Potential: Class-Level Evidence and Isomer Differentiation from Theophylline-Derived 8-Piperazinyl Congeners

8-Piperazinylpurine-2,6-diones have been reported to inhibit xanthine oxidase (XOD), the enzyme responsible for uric acid production. A related 1,3-dimethyl-8-piperazinylpurine-2,6-dione analogue (CHEMBL3747521) displayed Ki = 55 nM and IC50 = 65 nM in a non-competitive XOD inhibition assay [1]. The target compound, bearing the 3,7-dimethyl motif, shares the 8-piperazine pharmacophore but differs in the methyl placement on the purine core. In the methylxanthine series, theobromine (3,7-dimethyl) is a markedly weaker XOD inhibitor than allopurinol, whereas 1,3-dimethylxanthine derivatives with 8-substitution have shown enhanced potency [2]. No direct XOD data for CAS 67162-66-7 have been identified in the peer-reviewed literature; procurement decisions must therefore be based on class-level extrapolation with explicit acknowledgment of the data gap.

Xanthine oxidase Hyperuricemia Anti-inflammatory

5-HT7 and 5-HT6 Receptor Ligand Potential: Structural Rationale for Isomer-Dependent Serotonin Receptor Engagement

Long-chain arylpiperazine theophylline derivatives have been systematically explored as 5-HT7 and 5-HT6 receptor ligands, with the 1,3-dimethyl-8-piperazinyl scaffold serving as a privileged template [1]. In this series, the piperazine N4 substituent length and aryl group identity are dominant determinants of affinity, but the methyl substitution pattern on the purine core also modulates receptor subtype selectivity. The target 3,7-dimethyl isomer offers an alternative pharmacophore geometry: the N3-methyl group occupies a region that in the 1,3-dimethyl series is occupied by N1-methyl, potentially altering the orientation of the purine ring within the 5-HT7 orthosteric pocket. No direct 5-HT receptor binding data for CAS 67162-66-7 have been located; however, the 8-(4-methylpiperazin-1-yl) group is a recognized privileged fragment for serotonin receptor engagement [1][2], and SAR from the theophylline series predicts Ki values in the 10–1000 nM range for 5-HT7, contingent on the N7 substituent identity.

Serotonin receptor 5-HT7 5-HT6 CNS pharmacology

Recommended Research and Industrial Application Scenarios for 3,7-Dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (67162-66-7)


Isomer-Specific Structure-Activity Relationship (SAR) Studies in Purine-2,6-dione Medicinal Chemistry

The 3,7-dimethyl substitution pattern represents a distinct regioisomeric state of the 8-piperazinylpurine-2,6-dione scaffold. Incorporate CAS 67162-66-7 as a comparator in SAR matrices alongside the 1,3-dimethyl isomer (CAS 52943-65-4) to deconvolve the contribution of methyl group position to target binding affinity, selectivity, and ADME properties. This is particularly relevant for programs targeting purinergic signaling, phosphodiesterases, or serotonin receptors where methyl positional effects have been documented to alter potency by 2- to 50-fold [1][2].

Enzyme Inhibition Screening Cascades for Purine Metabolism Targets

Given the class-level evidence for purine nucleoside phosphorylase (PNP) and xanthine oxidase (XOD) inhibition by 8-piperazinylpurine-2,6-diones, CAS 67162-66-7 is a candidate for inclusion in focused screening libraries directed at purine metabolism enzymes. Its 3,7-dimethyl architecture provides a distinct chemotype from theophylline-based 8-piperazinyl inhibitors, enabling exploration of isomer-dependent enzyme recognition. Researchers should pair the compound with the 1,3-dimethyl isomer and theobromine in parallel dose-response assays to quantify isomer-specific potency differentials [3].

CNS Receptor Profiling: 5-HT7 and 5-HT6 Ligand Discovery

The 8-(4-methylpiperazin-1-yl)purine-2,6-dione scaffold is a validated privileged structure for serotonin 5-HT7 and 5-HT6 receptor engagement. CAS 67162-66-7, with its unique 3,7-dimethyl pattern, serves as a starting point for designing N7-functionalized derivatives with potentially altered 5-HT7/5-HT6 selectivity ratios compared to the well-characterized 1,3-dimethyl series. Use in radioligand displacement assays against a panel of aminergic GPCRs to establish isomer-specific selectivity fingerprints [1][4].

Physicochemical and In Silico Model Validation Standards

The pair of 3,7-dimethyl (CAS 67162-66-7) and 1,3-dimethyl (CAS 52943-65-4) isomers constitutes an ideal test set for validating computational models that predict the impact of methyl positional isomerism on molecular properties. Despite identical molecular formula and similar global descriptors (LogP, TPSA), their differential biological behavior allows benchmarking of 3D-QSAR, docking, and free energy perturbation methods for resolving regioisomeric effects in drug design [2].

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